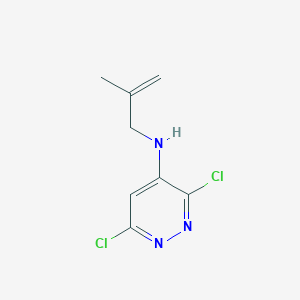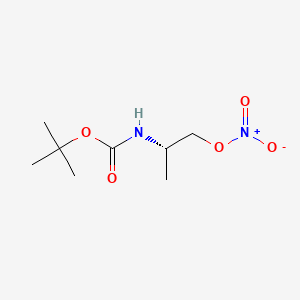
g-Phenylpropylphosphonate
Descripción general
Descripción
g-Phenylpropylphosphonate is an organophosphorus compound characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is notable for its structural analogy to phosphate moieties, which makes it valuable in various chemical and biological applications.
Métodos De Preparación
The synthesis of g-Phenylpropylphosphonate can be achieved through several methods:
Dealkylation of Dialkyl Phosphonates: This method involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis.
Hydrolysis of Dichlorophosphine or Dichlorophosphine Oxide: This method involves the hydrolysis of dichlorophosphine or dichlorophosphine oxide to produce phosphonic acids.
Direct Methods Using Phosphorous Acid: This method uses phosphorous acid (H₃PO₃) to create the P–C bond simultaneously with the formation of the phosphonic acid functional group.
Análisis De Reacciones Químicas
g-Phenylpropylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the P=O bond to P-H bonds.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Esterification: The compound can undergo esterification with orthosilicates to form phosphonate esters.
Common reagents used in these reactions include bromotrimethylsilane, methanesulfonic acid, and POCl₃ or PCl₃. Major products formed from these reactions include various phosphonic acid derivatives and esters .
Aplicaciones Científicas De Investigación
g-Phenylpropylphosphonate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of g-Phenylpropylphosphonate involves its interaction with molecular targets such as Foxo3. It promotes myotube hypertrophy by inhibiting protein degradation and promoting protein acetylation. The compound reduces NAD+ synthesis, suppressing the tricarboxylic acid cycle and the mRNA expression of SIRT1/3, thus promoting the acetylation of total protein and Foxo3 .
Comparación Con Compuestos Similares
g-Phenylpropylphosphonate can be compared with other similar compounds such as:
Aminobenzylphosphonic Acids: These compounds exhibit notable herbicidal activity and are used as herbicides.
Phosphinic Acids: These compounds have similar structural features but differ in their oxidation states and chemical properties.
Phosphonous Acids: These compounds are analogues of phenylglycine and phenylalanine and have applications in plant growth regulation.
Propiedades
Fórmula molecular |
C9H13O3P |
|---|---|
Peso molecular |
200.17 g/mol |
Nombre IUPAC |
3-phenylpropylphosphonic acid |
InChI |
InChI=1S/C9H13O3P/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,10,11,12) |
Clave InChI |
KAHDGZROTZTIJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCP(=O)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Nitrophenyl)thio]Benzoic Acid](/img/structure/B8357969.png)

![1-Trifluoroacetyl-piperidine-4-carboxylic acid [2-(3-methoxy-phenyl)-ethyl]-amide](/img/structure/B8358003.png)

![Benzamide,N-[3-(2,2-difluoroethoxy)phenyl]-2-fluoro-6-nitro-](/img/structure/B8358015.png)


![8-(1-Ethyl-propyl)-3-iodo-2,6-dimethyl-imidazo[1,2-b]pyridazine](/img/structure/B8358031.png)
![2-Bromo-6-methoxy-5-methylbenzo[d]thiazole](/img/structure/B8358036.png)
![3-Hydroxy-4-[(2-methyl-pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B8358043.png)
![9-Benzyl-2-bromomethyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole](/img/structure/B8358047.png)

